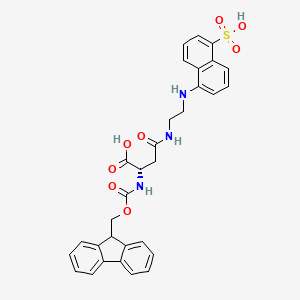

Fmoc-Asp(Edans)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Asp(Edans)-OH: Technical Guide for FRET Substrate Synthesis

Topic: Fmoc-Asp(Edans)-OH Excitation and Emission Spectra Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 182253-73-2) is a specialized amino acid derivative utilized primarily in the synthesis of Fluorogenic Resonance Energy Transfer (FRET) peptide substrates.[1] It incorporates the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore on the aspartic acid side chain.

When paired with a quencher such as Dabcyl , this molecule forms the donor half of a "dark" FRET pair, widely used to assay protease activity (e.g., HIV protease, Renin, MMPs). This guide provides authoritative spectral data, explains the critical solvatochromic shifts often mistaken for impurity, and details a self-validating Solid Phase Peptide Synthesis (SPPS) protocol.

Photophysical Properties & Solvatochromism[2][3][4][5][6][7][8]

The spectral behavior of Edans is highly environmentally sensitive (solvatochromic). A common point of confusion arises when Quality Control (QC) data in organic solvents (DMF/DMSO) does not match experimental data in aqueous buffers.

Excitation and Emission Spectra

The Edans fluorophore exhibits a hypsochromic (blue) shift in emission when moving from aqueous buffers to polar organic solvents.

| Parameter | Aqueous Buffer (PBS, pH 7.4) | Organic Solvent (DMF/DMSO) |

| Excitation Max ( | 335 – 340 nm | 336 nm |

| Emission Max ( | 490 – 500 nm | 450 – 455 nm |

| Stokes Shift | ~155 nm | ~115 nm |

| Extinction Coefficient ( | 5,900 M⁻¹cm⁻¹ (at 336 nm) | 5,900 M⁻¹cm⁻¹ |

| Appearance | Colorless to faint yellow solution | Faint blue fluorescence |

Critical Insight: If you measure the emission spectrum of the raw material in DMF to verify purity, expect a peak around 455 nm . Do not reject the lot for failing to emit at 490 nm; the redshift occurs only upon hydration in the final assay buffer.

FRET Pair Mechanics (Edans / Dabcyl)

Edans is almost exclusively paired with the non-fluorescent quencher Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid).

-

Donor (Edans): Emits at 490 nm.

-

Acceptor (Dabcyl): Absorbs maximally at ~450–475 nm.

-

Spectral Overlap: The emission of Edans overlaps perfectly with the broad absorption band of Dabcyl, facilitating efficient non-radiative energy transfer.

-

Förster Radius (

): Approximately 33 Å (3.3 nm) . Efficient quenching occurs when the donor and acceptor are within 10–100 Å.[2][3]

Figure 1: Mechanism of Action for Edans/Dabcyl FRET pairs.[4] In the intact peptide, excitation energy is transferred to Dabcyl and dissipated as heat. Upon proteolytic cleavage, the Edans moiety is liberated from the quenching radius, restoring fluorescence.

Synthesis Protocol: Fmoc SPPS Incorporation[12][13]

This compound is compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS). However, the bulky sulfonamide fluorophore requires specific handling to ensure high coupling efficiency and prevent precipitation.

Reagents & Setup

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

-

Coupling Reagents: HBTU/HOBt or HATU (preferred for sterically hindered sequences).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).[5] Note: Edans is sparingly soluble in DCM; use DMF exclusively.

Step-by-Step Protocol

-

Solubilization (Critical Step):

-

Coupling:

-

Use a 3-fold molar excess of this compound relative to the resin loading.

-

Activate with 2.9 equivalents of HBTU/HOBt and 6 equivalents of DIPEA.

-

Coupling Time: Extend standard coupling time to 60–90 minutes to account for the steric bulk of the Edans group.

-

Validation: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using HATU.

-

-

Fmoc Deprotection:

-

Standard 20% Piperidine in DMF (2 x 10 min).

-

Note: The Edans sulfonamide linkage is stable to piperidine.

-

-

Cleavage from Resin:

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Time: 2–3 hours at room temperature.

-

Edans is stable in TFA. The sulfonate group ensures the cleaved peptide is highly water-soluble, facilitating HPLC purification.

-

Figure 2: SPPS Workflow for incorporating this compound. Note the extended coupling time and specific solubility requirements.

Quality Control & Troubleshooting

HPLC Analysis[15][16]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection: Monitor at 280 nm (peptide backbone) and 336 nm (Edans specific).

-

Validation: A pure product must show a single peak aligning at both wavelengths.

Common Issues

| Symptom | Probable Cause | Solution |

| Low Fluorescence in Assay | Incomplete cleavage or quenching | Ensure Dabcyl is properly positioned. Verify protease activity. |

| Emission Peak at 450 nm | Solvent effect | Ensure assay is in aqueous buffer, not high % DMSO/DMF. |

| Precipitation during Coupling | Low solubility | Dissolve this compound in DMF/DMSO mix; do not use DCM. |

References

- Matayoshi, E. D., et al. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954-958.

- Maggiora, L. L., et al. (1992). A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis. Journal of Medicinal Chemistry, 35(20), 3727-3730.

- Wang, G. T., et al. (1993). Design and synthesis of new fluorogenic HIV protease substrates based on resonance energy transfer. Tetrahedron Letters, 31(45), 6493-6496.

Sources

EDANS Fluorophore: Chemical Architecture & Application Guide

Executive Summary

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is a premier donor fluorophore used extensively in FRET (Förster Resonance Energy Transfer) systems. Its historical and practical significance lies in its pairing with the non-fluorescent quencher DABCYL . Together, they form the "gold standard" FRET pair for protease assays, particularly in HIV drug development.

This guide dissects the chemical structure, photophysics, and bioconjugation strategies of EDANS, providing a self-validating workflow for designing fluorogenic peptide substrates.

Chemical Architecture & Photophysics

Structural Analysis

EDANS is built upon a naphthalene core, which provides its fluorescent properties. Its utility in biological systems is derived from two critical functional groups:

-

Sulfonic Acid (Position 1): This group is fully ionized at physiological pH, conferring high water solubility—a critical requirement for biological assays that prevents the hydrophobic aggregation often seen with other coumarin or rhodamine derivatives.

-

Ethylenediamine Linker (Position 5): A flexible aliphatic amine arm that serves as the conjugation handle. This primary amine allows for stable amide bond formation with carboxylates (e.g., Glutamic acid side chains).

Photophysical Properties

EDANS exhibits a large Stokes shift (~154 nm), which minimizes self-quenching and separates excitation light from emission signal, improving the signal-to-noise ratio in high-throughput screening (HTS).

| Property | Value / Characteristic | Notes |

| IUPAC Name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | Core structure |

| Excitation Max ( | 336 nm | UV-excitable |

| Emission Max ( | 490 nm | Cyan-blue emission |

| Extinction Coefficient ( | At | |

| Quantum Yield ( | ~0.27 (Buffer) | Environmentally sensitive; higher in organic solvents |

| Solubility | High (Aqueous) | Due to sulfonate group |

| FRET Partner | DABCYL | Non-fluorescent "Dark" Quencher |

The EDANS/DABCYL FRET Mechanism[2]

The Physics of Quenching

The EDANS/DABCYL pair operates via a dynamic contact quenching and dipole-dipole interaction mechanism.

-

Donor (EDANS): Emits at 490 nm.[1]

-

Acceptor (DABCYL): Absorbs broadly around 450–500 nm (Overlap Integral

is high). -

Förster Radius (

): Approximately 33 Å (3.3 nm) .

In an intact peptide substrate, the flexibility of the peptide backbone allows the DABCYL group to fold back and quench the EDANS emission (

Mechanism Diagram

The following diagram illustrates the transition from the "Dark State" (Quenched) to the "Bright State" (Fluorescent) upon enzymatic activity.

Caption: Logical flow of FRET disruption. Cleavage increases donor-acceptor distance (

Bioconjugation & Synthesis Protocol

Strategic Design

Direct conjugation of free EDANS to a pre-synthesized peptide is often low-yield due to competing reactivities. The industry-standard approach uses Solid Phase Peptide Synthesis (SPPS) with a pre-derivatized building block, typically Fmoc-Glu(EDANS)-OH .

Protocol: Synthesis of an HIV Protease Substrate

Target Sequence: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg

Materials:

-

Fmoc-Glu(EDANS)-OH

-

Fmoc-Lys(DABCYL)-OH

-

Rink Amide MBHA Resin

-

Coupling Reagents: HATU, DIPEA

-

Deprotection: 20% Piperidine in DMF

Step-by-Step Workflow:

-

Resin Loading:

-

Swell Rink Amide resin in DMF for 30 min.

-

Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).

-

-

C-Terminal Elongation (The Quencher):

-

Couple Fmoc-Lys(DABCYL)-OH to the C-terminus.

-

Note: Using Lys(DABCYL) places the quencher on the side chain, allowing the peptide backbone to continue.

-

-

Peptide Chain Assembly:

-

Sequentially couple standard Fmoc-amino acids (Gln, Val, Ile, Pro, Tyr, Asn, Gln, Ser) using HATU/DIPEA (4 equiv).

-

Critical Step: Monitor the "difficult" coupling at the scissile bond (Tyr-Pro) as steric hindrance can lower yield. Double coupling is recommended here.

-

-

N-Terminal Labeling (The Donor):

-

Couple Fmoc-Glu(EDANS)-OH .

-

The EDANS is pre-attached to the Glutamic acid

-carboxyl group. This ensures precise positioning without side-reactions.

-

-

Cleavage & Deprotection:

-

Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

-

Precipitate in cold diethyl ether.

-

Purification: RP-HPLC (C18 column). EDANS/DABCYL peptides are hydrophobic; use a shallow gradient (e.g., 20-60% Acetonitrile).

-

Synthesis Logic Diagram

Caption: SPPS workflow for dual-labeled FRET peptides. Critical checkpoints ensure correct incorporation of the bulky fluorophore/quencher pairs.

Troubleshooting & Optimization

Solubility Issues

While EDANS is soluble, the DABCYL group is hydrophobic.

-

Symptom: Peptide precipitates in assay buffer.

-

Solution: Dissolve stock in DMSO (1-5 mM) before diluting into aqueous buffer. Ensure final DMSO concentration is <5% to avoid enzyme inhibition.

pH Sensitivity

EDANS fluorescence is relatively stable between pH 4.0 and 9.0, but the sulfonic acid must remain ionized.

-

Optimization: Avoid extremely acidic buffers (pH < 3.0) where protonation might alter spectral properties or solubility.

Inner Filter Effect

Because DABCYL absorbs broadly, high concentrations of substrate (>50

-

Correction: Keep substrate concentration near

(typically 5-20

References

-

Sigma-Aldrich. HIV Protease Substrate 1 - Product Information Sheet. Retrieved from

-

AAT Bioquest. Extinction Coefficient [EDANS]. Quest Database. Retrieved from [2]

-

BenchChem. An In-depth Technical Guide to HIV Protease Substrate 1. Retrieved from

-

AnaSpec. SensoLyte® 490 HIV Protease Assay Kit Technical Data Sheet. Retrieved from

-

LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from

Sources

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

An In-Depth Technical Guide to the Solubility and Handling of Fmoc-Asp(Edans)-OH in N,N-Dimethylformamide (DMF)

In the realm of peptide science, particularly in the synthesis of fluorescently labeled peptides for FRET (Förster Resonance Energy Transfer) analysis, this compound stands out as a crucial building block.[1] This derivative allows for the precise, in-sequence incorporation of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore, which is most commonly paired with a DABCYL quencher.[2][3] The success of incorporating this bulky, functionalized amino acid via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its behavior in the reaction solvent.

N,N-Dimethylformamide (DMF) is the workhorse solvent for SPPS, selected for its exceptional ability to solvate protected amino acids and swell the polymer resin support, thereby ensuring reagents have full access to the reactive sites.[4][5] However, the introduction of large, hydrophobic moieties like Edans can significantly alter the solubility profile compared to standard protected amino acids. Inadequate solubility is not a minor inconvenience; it is a direct cause of failed couplings, leading to the generation of truncated or deletion peptide sequences that compromise the final yield and are difficult to purify away from the target molecule.[4][6]

This guide provides a comprehensive analysis of the solubility of this compound in DMF. Moving beyond simple qualitative statements, we will delve into quantitative data, explore the underlying physicochemical factors, provide validated protocols for solution preparation and empirical solubility determination, and offer practical insights for troubleshooting.

Physicochemical Properties: Understanding the Key Players

A molecule's solubility is dictated by its structure and the properties of the solvent. Understanding these fundamentals is key to predicting and managing its behavior in solution.

The structure of this compound combines three distinct chemical moieties: the highly nonpolar, aromatic Fmoc protecting group; the polar aspartic acid backbone; and the large, somewhat hydrophobic Edans fluorescent tag. This complex structure results in amphiphilic properties that govern its interaction with DMF, a polar aprotic solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 182253-73-2 | |

| Molecular Formula | C₃₁H₂₉N₃O₈S | |

| Molecular Weight | 603.64 g/mol |

| Appearance | Grey powder | |

Table 2: Relevant Properties of the Solvent, N,N-Dimethylformamide (DMF)

| Property | Value |

|---|---|

| CAS Number | 68-12-2 |

| Formula | C₃H₇NO |

| Boiling Point | 153 °C |

| Character | Polar aprotic |

The efficiency of DMF as a solvent in SPPS stems from its ability to disrupt the intermolecular hydrogen bonds that can cause peptide aggregation while effectively solvating both polar and nonpolar segments of the reagents and the growing peptide chain.[7][8]

Quantitative Solubility Data: From Theory to Practice

While a definitive maximum solubility (saturation point) is not widely published, practical solubility data for preparing stock solutions is available and provides a crucial baseline for experimental design. These concentrations are known to be achievable and are suitable for routine use in both manual and automated peptide synthesis.

Table 3: Preparation of this compound Stock Solutions in DMF

| Desired Concentration | Mass of this compound | Volume of DMF to Add |

|---|---|---|

| 1 mM | 1 mg | 1.657 mL |

| 5 mM | 1 mg | 331.3 µL |

| 10 mM | 1 mg | 165.7 µL |

| 1 mM | 5 mg | 8.283 mL |

| 5 mM | 5 mg | 1.657 mL |

| 10 mM | 5 mg | 828.3 µL |

Data derived from AAT Bioquest reconstitution calculator.[1]

Expert Interpretation: The data in Table 3 confirms that solutions of this compound at concentrations up to 10 mM are readily prepared and fully solubilized in DMF. For the vast majority of SPPS coupling reactions, standard protocols call for amino acid concentrations in the range of 0.2 M to 0.5 M. The ability to easily create a 10 mM stock solution indicates good solubility, though achieving higher concentrations required for on-instrument stock vials may require the more rigorous protocol outlined in Section 4.

Core Factors Influencing Solubility

Achieving consistent and complete dissolution depends on several interconnected factors, from the inherent nature of the solute and solvent to the conditions of the experiment.

Intrinsic Molecular Properties

The large, aromatic, and relatively hydrophobic nature of the combined Fmoc and Edans groups is the primary determinant of the compound's solubility. Fluorescent labels can behave like added hydrophobic patches, increasing the potential for intermolecular attraction and aggregation if not properly solvated.[9] While DMF is an excellent solvent, the energy required to break the crystal lattice of the solid this compound and fully solvate each molecule is significant.

Solvent Quality and Purity

The purity of DMF is paramount. DMF can degrade over time, especially when exposed to moisture or light, to form dimethylamine and formic acid.[8] Dimethylamine, being a secondary amine, can prematurely cleave the Fmoc group, while the presence of water can lead to hydrolysis of activated esters during the coupling step. For solubility purposes, "wet" DMF may have altered polarity, potentially reducing its effectiveness in solvating the nonpolar regions of the molecule. Recommendation: Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle or a properly managed solvent system, for preparing amino acid solutions.

Temperature

For many compounds, solubility increases with temperature. This is because the added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's intermolecular forces. While most SPPS protocols operate at room temperature, gentle warming can be a useful tool for dissolving difficult-to-solubilize amino acids.[10] However, this must be done with caution to avoid potential degradation of the Fmoc-amino acid.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for preparing solutions and empirically determining maximum solubility.

Protocol 4.1: Preparation of a Standard 0.2 M Stock Solution

This protocol details the preparation of a stock solution at a concentration commonly used in automated peptide synthesizers.

Objective: To prepare a clear, fully dissolved 0.2 M solution of this compound in DMF.

Materials:

-

This compound (MW: 603.64 g/mol )

-

Anhydrous, high-purity DMF

-

Analytical balance (±0.1 mg accuracy)

-

Appropriate volumetric flask (e.g., 5 mL or 10 mL)

-

Small magnetic stir bar and stir plate

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of this compound required. For 5 mL of a 0.2 M solution:

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.2 mol/L × 0.005 L × 603.64 g/mol = 0.6036 g (603.6 mg)

-

-

Weighing: Accurately weigh 603.6 mg of this compound into the 5 mL volumetric flask.

-

Initial Dissolution: Add approximately 3.5-4 mL of DMF to the flask. Add the magnetic stir bar.

-

Mixing: Place the flask on a magnetic stir plate at a moderate speed. Allow it to stir for 10-15 minutes. If dissolution is slow, the solution can be gently agitated using a vortex mixer.

-

Final Volume: Once the solid is fully dissolved and the solution is clear, carefully add DMF to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Verification: Visually inspect the solution for any undissolved particulates. A completely clear solution indicates success. If cloudiness persists, refer to the troubleshooting section.[11]

Caption: Workflow for preparing a standard stock solution.

Protocol 4.2: Empirical Determination of Maximum Solubility

This protocol allows a researcher to determine the saturation point of this compound in DMF under specific laboratory conditions.

Objective: To create a saturated solution and calculate the maximum solubility (in mg/mL or M) by gravimetric analysis.

Materials:

-

This compound

-

Anhydrous DMF

-

Analytical balance

-

Multiple small glass vials with screw caps

-

Constant temperature shaker/incubator

-

0.2 µm PTFE syringe filters

-

Pre-weighed drying vessels (e.g., aluminum weigh pans)

-

Vacuum oven

Procedure:

-

Preparation: Add a known volume of DMF (e.g., 1.0 mL) to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. Start with an amount you know will exceed solubility (e.g., 200 mg to 1.0 mL). Cap the vials tightly.

-

Equilibration: Place the vials in a constant temperature shaker set to your desired experimental temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. This ensures the solution reaches saturation.

-

Filtration: After equilibration, allow the vials to sit undisturbed for 1 hour to let excess solid settle. Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a 0.2 µm PTFE filter into a pre-weighed, labeled drying vessel. This step is critical to remove all undissolved solid. Record the exact volume transferred if possible, or weigh the vessel before and after to determine the mass (and thus volume) of the solution.

-

Evaporation: Place the drying vessels in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the DMF has evaporated and the weight of the vessel is constant.

-

Calculation:

-

Weigh the drying vessel containing the dried solute.

-

Mass of Solute = (Final Weight of Vessel) - (Initial Weight of Vessel)

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of Solvent (mL)

-

Solubility (M) = (Mass of Solute / MW) / Volume of Solvent (L)

-

Caption: Experimental workflow for empirical solubility determination.

Troubleshooting and Practical Considerations

Issue: The solution remains cloudy or has visible particulates after mixing.

-

Cause: The solubility limit may have been exceeded, or the dissolution rate is very slow.

-

Solution 1 (Patience): Allow the solution to stir or agitate for a longer period. Some Fmoc-amino acids, especially those with bulky side chains, are slow to dissolve.[11]

-

Solution 2 (Sonication): Place the vial in a bath sonicator for short bursts of 1-2 minutes. This uses ultrasonic waves to break up aggregates and accelerate dissolution. Avoid overheating by using a cool water bath.

-

Solution 3 (Gentle Warming): Warm the solution to 30-40°C while stirring.[10] Allow it to cool back to room temperature before use. If precipitate forms upon cooling, the solution was supersaturated and is not stable at room temperature.

-

Solution 4 (Re-evaluation): If the above methods fail, you have likely exceeded the maximum solubility. Prepare a new, more dilute solution.

Consequence in SPPS: Using a cloudy or incompletely dissolved amino acid solution in an automated synthesizer will lead to inaccurate concentration readings and can cause blockages in the instrument's fluidic lines. This will inevitably result in failed couplings and a complex mixture of deletion peptides in the final crude product.

Conclusion

A thorough understanding of the solubility of this compound in DMF is not merely academic; it is a prerequisite for the successful synthesis of fluorescently labeled peptides. While this derivative demonstrates good solubility for the preparation of standard-concentration solutions (e.g., up to 10 mM), researchers must remain vigilant.[1] The key to success lies in using high-purity anhydrous DMF, allowing adequate time for dissolution, and employing gentle techniques like sonication or warming when necessary. For applications requiring high concentrations, an empirical determination of the maximum solubility is a worthwhile investment of time. By adhering to these principles and protocols, researchers can ensure the complete and consistent delivery of this vital reagent, paving the way for high-quality, reliable synthesis of FRET peptide substrates.

References

-

Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 1, 2026.[6]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved February 1, 2026.[12]

-

Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide. Retrieved February 1, 2026.[4]

-

AAT Bioquest. (n.d.). This compound CAS 182253-73-2. Retrieved February 1, 2026.[1]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved February 1, 2026.[5]

-

Bachem. (n.d.). This compound. Retrieved February 1, 2026.[2]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 605-619. Available from: [Link]7]

-

Sigma-Aldrich. (n.d.). This compound Novabiochem 182253-73-2. Retrieved February 1, 2026.

-

Aapptec Peptides. (n.d.). This compound [182253-73-2]. Retrieved February 1, 2026.[13]

-

ACS Publications. (2022). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. Retrieved February 1, 2026.[14]

-

ResearchGate. (2020). How to dissolve Fmoc-Asp-OAll?. Retrieved February 1, 2026.[11]

-

Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved February 1, 2026.[3]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 1, 2026.[15]

-

INFN Roma. (2015). How fluorescent labelling alters the solution behaviour of proteins. Retrieved February 1, 2026.[9]

-

ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Retrieved February 1, 2026.[10]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 1, 2026.[8]

-

ChemPep. (n.d.). 182253-73-2 | this compound. Retrieved February 1, 2026.[16]

Sources

- 1. This compound *CAS 182253-73-2* | AAT Bioquest [aatbio.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. roma1.infn.it [roma1.infn.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

A Senior Application Scientist's Guide to the Storage and Handling of Fmoc-Asp(Edans)-OH

Introduction: The Role of Fmoc-Asp(Edans)-OH in Modern Protease Research

This compound is a cornerstone reagent for researchers developing sensitive tools to probe enzyme activity. It is a fluorescently labeled amino acid derivative specifically designed for incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its utility lies in the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) moiety, a fluorescent donor group.[2][3] This enables the creation of internally quenched fluorescent substrates, which are powerful tools for studying protease activity through Förster Resonance Energy Transfer (FRET).[4][5]

In a typical FRET-based protease assay, a peptide substrate is synthesized to contain both a fluorescent donor (like Edans) and a quencher molecule. When the substrate is intact, the donor and quencher are in close proximity, and the fluorescence of the donor is suppressed. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.[4][6] The Edans/Dabcyl fluorophore-quencher pair is one of the most frequently used for FRET applications due to their excellent spectral overlap, which results in highly efficient quenching.[6][7][8] This guide provides an in-depth technical overview of the proper storage, handling, and application of this compound to ensure the integrity of the reagent and the success of your experiments.

Physicochemical Properties and Stability Considerations

A thorough understanding of the chemical nature of this compound is fundamental to its correct handling. The molecule's stability is influenced by temperature, light, and moisture.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₉N₃O₈S | |

| Molecular Weight | 603.64 g/mol | [2] |

| Appearance | Gray or off-white powder | [9] |

| Excitation Wavelength | ~335 nm | [2] |

| Emission Wavelength | ~493 nm | [2] |

| Solubility | Soluble in DMF | [2][3] |

The Edans group is susceptible to photobleaching upon prolonged exposure to light. Additionally, the Fmoc protecting group is labile to basic conditions, a property that is exploited during peptide synthesis but also a consideration for storage to prevent premature deprotection.[10]

Diagram: The Structure of this compound

Caption: Chemical structure of this compound.

I. Storage Protocols for Long-Term Stability

Proper storage is critical to prevent degradation and maintain the reactivity and fluorescent properties of this compound.

Core Principle: The primary goals are to minimize exposure to moisture, light, and elevated temperatures.

Recommended Storage Conditions:

-

Temperature: For long-term storage, it is recommended to keep this compound at -20°C.[11] Some suppliers suggest storage at <-15°C.[2] For short-term storage, 4°C is acceptable.[9][11]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture.

-

Light: The compound should be stored in a dark container or protected from light to prevent photobleaching of the Edans fluorophore.[2][11]

-

Container: Use a tightly sealed container to prevent moisture ingress.[12][13]

Self-Validating System: Before use, always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis and degradation.

II. Handling and Preparation of Stock Solutions

Safe and accurate handling is paramount for both personnel safety and experimental success.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[14]

-

Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

-

Spill Management: In case of a spill, avoid creating dust. Mechanically scoop the powder into a suitable container for disposal.[12]

Protocol for Preparing a Stock Solution:

-

Equilibration: Remove the vial of this compound from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

-

Weighing: In a fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.

-

Dissolution: Add the appropriate volume of anhydrous dimethylformamide (DMF) to the vial to achieve the desired concentration.[2][3] Gently vortex or sonicate until the solid is completely dissolved. The solution should be clear.[9]

| Mass of this compound | Volume of DMF for 10 mM Stock | Volume of DMF for 20 mM Stock |

| 1 mg | 165.7 µL | 82.8 µL |

| 5 mg | 828.3 µL | 414.2 µL |

| 10 mg | 1.66 mL | 828.3 µL |

Calculations are based on a molecular weight of 603.64 g/mol .

Field-Proven Insight: It is advisable to prepare fresh stock solutions for each synthesis. If storage of the solution is necessary, store in small aliquots at -20°C, protected from light, and use within a short period. Avoid repeated freeze-thaw cycles.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc SPPS protocols.[7]

Experimental Workflow: Incorporation of this compound into a Peptide Sequence

Caption: FRET mechanism in a protease assay.

In the intact peptide, the excitation energy of Edans is non-radiatively transferred to the nearby Dabcyl quencher. [6]Upon cleavage of the peptide by a protease, Edans and Dabcyl diffuse apart, disrupting FRET and resulting in an increase in the fluorescence emission of Edans. [4][6]This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus the activity of the protease.

V. Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low coupling efficiency | - Incomplete Fmoc deprotection- Inefficient activation of this compound- Steric hindrance | - Increase deprotection time or use fresh piperidine solution- Use a more powerful activating agent (e.g., HATU)- Extend coupling time |

| Aspartimide formation | - Sequence susceptibility (e.g., Asp-Gly)- Prolonged exposure to base | - Reduce piperidine treatment time- Use a milder base for deprotection if possible- Consider alternative Asp protecting groups for problematic sequences |

| Low fluorescence signal in final peptide | - Degradation of Edans during synthesis or cleavage- Photobleaching | - Minimize exposure of the resin to light during synthesis- Use scavengers during the final cleavage from the resin- Store the final peptide protected from light |

Conclusion

This compound is an invaluable tool for the synthesis of internally quenched fluorescent substrates for studying enzyme kinetics and screening for inhibitors. Its successful application is contingent upon meticulous attention to storage and handling protocols to preserve its chemical integrity and fluorescent properties. By understanding the principles of its stability, safe handling, and application in SPPS, researchers can confidently generate high-quality FRET substrates for advancing their research in drug discovery and molecular biology.

References

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. Retrieved from [Link]

-

AAPPTec. (2021, September 16). Safety Data Sheet: Fmoc-Asp(ODmab)-OH. AAPPTec. Retrieved from [Link]

-

Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Merck Millipore. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.

- Ekici, O. D., Zhu, J., Chung, I. Y. W., Paetzel, M., Dalbey, R. E., & Pei, D. (2004). Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase. Analytical Biochemistry, 325(2), 256–262.

-

LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. Retrieved from [Link]

- Jin, Y., et al. (2018). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. PLoS ONE, 13(9), e0203323.

-

ACS Publications. (2022, November 22). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. ACS Publications. Retrieved from [Link]

- Burslem, G. M., et al. (2023). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science, 14(20), 5434–5443.

-

Merck Millipore. (n.d.). This compound MSDS - 852118. Merck Millipore. Retrieved from [Link]

- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage. Google Patents.

-

MDPI. (n.d.). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids. PMC. Retrieved from [Link]

- Fields, G. B. (Ed.). (2002). Methods for Removing the Fmoc Group. In Solid-Phase Peptide Synthesis. Humana Press.

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. NIH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). This compound [182253-73-2]. Aapptec. Retrieved from [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Eurogentec. Retrieved from [Link]

-

ResearchGate. (n.d.). Overall architecture of the internally quenched substrates used to dissect caspase P1-P1′ specificity requirements. ResearchGate. Retrieved from [Link]

-

Radboud University Nijmegen. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved from [Link]

-

ACS Publications. (2018, April 12). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Internally quenched fluorescent peptide substrates disclose the subsite preferences of human caspases 1, 3, 6, 7 and 8. NIH. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

-

Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological. Retrieved from [Link]

-

PubMed. (2016, October 20). Kinetic Analysis of Protein Stability Reveals Age-Dependent Degradation. PubMed. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Asp(OMpe)-OH. CEM Corporation. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound *CAS 182253-73-2* | AAT Bioquest [aatbio.com]

- 4. Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. lifetein.com [lifetein.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound-吉尔生化(上海)有限公司 [m.glshchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. peptide.com [peptide.com]

Technical Safety & Application Guide: Fmoc-Asp(Edans)-OH

Executive Summary & Application Context

Fmoc-Asp(Edans)-OH (CAS: 182253-73-2) is a specialized amino acid derivative used primarily in the synthesis of Fluorogenic Resonance Energy Transfer (FRET) substrates.[1] It serves as the fluorescent donor, typically paired with a non-fluorescent quencher like Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid).

While standard Material Safety Data Sheets (MSDS) often list this compound as "Caution: Substance not fully tested," this guide adopts the Precautionary Principle essential for drug development environments. The molecule combines a base-labile protecting group (Fmoc) with a sulfonated naphthylamine fluorophore (Edans), necessitating specific handling protocols to preserve spectral integrity and ensure operator safety.

Mechanism of Action (FRET)

The utility of this compound lies in its ability to report protease activity. When the peptide bond between the donor (Edans) and quencher (Dabcyl) is cleaved by a target enzyme (e.g., HIV Protease, Renin, SARS-CoV-2 Mpro), fluorescence is restored.

Figure 1: Mechanism of FRET signal generation using this compound. Cleavage separates the donor from the quencher, restoring fluorescence.

Chemical Identity & Physicochemical Profile[3][4][5][6]

This section consolidates critical data for analytical validation and synthesis planning.

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) amide |

| CAS Number | 182253-73-2 |

| Molecular Formula | C₃₁H₂₉N₃O₈S |

| Molecular Weight | 603.64 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMF, DMSO, NMP.[2] Sparingly soluble in water.[3] |

| Excitation Max | 336 nm (UV region) |

| Emission Max | 490 nm (Cyan/Green region) |

| Purity Standard | ≥ 95% (HPLC) required for reliable kinetic assays |

Hazard Identification & Toxicology (E-E-A-T Analysis)

Signal Word: WARNING

Although often classified as "Not Dangerous" under GHS due to lack of specific animal toxicity data, the chemical structure suggests specific hazards that must be managed in a professional laboratory.

Structural Hazards

-

Sulfonic Acid Moiety (Edans): The sulfonic acid group implies potential for mucous membrane irritation (H335) and eye irritation (H319). Inhalation of dust must be strictly avoided.[2][3][4]

-

Fmoc Group: Upon deprotection (cleavage), this releases dibenzofulvene, which is a known skin sensitizer.

-

Naphthylamine Derivative: While Edans is sulfonated (reducing lipophilicity and toxicity compared to raw naphthylamines), structural analogs in this class are often scrutinized for genotoxicity. Treat as a potential mutagen until proven otherwise.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist.[2]

-

P280: Wear protective gloves/protective clothing/eye protection (Nitrile gloves recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses.[2][4]

Storage, Stability & Handling Protocol

The primary cause of assay failure with this compound is not chemical degradation, but photobleaching and hydrolysis prior to coupling.

The "Dark & Dry" Rule[2]

-

Light Sensitivity: The Edans fluorophore is susceptible to photo-oxidation. Store the solid in amber vials wrapped in aluminum foil.

-

Hygroscopicity: The Fmoc group is sensitive to basic hydrolysis, which can be catalyzed by moisture. Store at -20°C in a desiccator.

Handling Workflow

Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

Figure 2: Critical handling workflow to prevent hydrolysis and photobleaching.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)[5][9]

Expert Insight: Direct coupling of this compound can be sluggish due to the steric bulk of the Edans group on the beta-carboxylate. Standard carbodiimide (DIPCDI) coupling often results in low yields.

Recommended Coupling Conditions

To ensure >98% coupling efficiency and prevent racemization:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 minutes.

-

Activation (In Situ):

-

Reaction Time: Extend coupling time to 2–4 hours (double that of standard amino acids).

-

Monitoring: The Kaiser test may be inconclusive due to the bulk; micro-cleavage and HPLC/MS analysis is the gold standard for verification.

Deprotection & Cleavage[10]

-

Fmoc Removal: 20% Piperidine in DMF (Standard).[8] Note: The Edans group is stable to piperidine.

-

Final Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Warning: Avoid using thiols (EDT) if possible, or use sparingly, as they can sometimes interact with sulfonamide linkers under harsh conditions.

-

Emergency Response Protocols

Firefighting Measures

-

Hazardous Combustion Products: In a fire, this material will decompose to release Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . These are highly toxic and corrosive.

-

Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

-

PPE: Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of sulfonated combustion byproducts.

Accidental Release (Spill)

-

Evacuate: Clear the area of non-essential personnel.

-

Protect: Wear goggles, lab coat, and nitrile gloves. Use a P95/P100 dust mask if powder is airborne.

-

Contain: Sweep up carefully to avoid creating dust. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

-

Clean: Wipe the surface with a 10% sodium bicarbonate solution (to neutralize any acidic residues) followed by water.

References

-

PubChem. Edans (Fluorophore moiety data). National Library of Medicine. Retrieved from [Link]

- Matayoshi, E.D., et al. (1990).Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954-958. (Foundational paper on Edans/Dabcyl FRET pairs).

Sources

- 1. This compound *CAS 182253-73-2* | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. fishersci.com [fishersci.com]

- 4. severnbiotech.com [severnbiotech.com]

- 5. carlroth.com [carlroth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Leveraging Fmoc-Asp(Edans)-OH for Robust High-Throughput Screening of Protease Activity

Introduction: The Critical Role of Protease Activity Modulation in Drug Discovery

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to a vast array of physiological and pathological processes. Their involvement in everything from protein turnover and cell signaling to apoptosis and tissue remodeling has made them a prime target for therapeutic intervention in oncology, neurodegenerative disorders, and infectious diseases. The development of specific and potent protease inhibitors is a cornerstone of modern drug discovery.[1][2] High-throughput screening (HTS) methodologies are essential for rapidly identifying and characterizing novel protease modulators from extensive compound libraries.[1][3]

At the heart of many successful HTS campaigns for proteases lies the application of Förster Resonance Energy Transfer (FRET).[4][5] This powerful biophysical technique allows for the real-time, homogenous monitoring of enzymatic activity with high sensitivity and precision.[4][5] This application note provides a comprehensive guide to the utilization of Fmoc-Asp(Edans)-OH , a key building block for the synthesis of FRET-based peptide substrates, in the development and validation of robust HTS assays for protease activity.[6][7][8]

The Scientific Foundation: FRET and the Edans/Dabcyl Pair

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[9][10] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, a principle elegantly exploited in protease assays.[10][11]

In a typical protease FRET substrate, a fluorophore (the donor) and a quencher (the acceptor) are incorporated into a peptide sequence that is specifically recognized and cleaved by the target protease.[12] One of the most widely adopted and effective FRET pairs for this purpose is Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the acceptor.[9]

This compound serves as a crucial reagent for incorporating the Edans fluorophore into a specific position within the peptide substrate during solid-phase peptide synthesis.[6][7] The intact peptide substrate, with Edans and Dabcyl in close proximity, exhibits minimal fluorescence due to the efficient quenching of the Edans donor by the Dabcyl acceptor.[9][12] Upon proteolytic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in the fluorescence signal of Edans.[9][12] This direct correlation between fluorescence intensity and enzyme activity forms the basis of the assay.[4]

Mechanism of FRET-Based Protease Detection

Caption: FRET mechanism in a protease assay.

Designing and Synthesizing the FRET Peptide Substrate

The success of a FRET-based protease assay is critically dependent on the design of the peptide substrate. Key considerations include:

-

Specificity: The peptide sequence must be a highly specific substrate for the target protease to minimize off-target cleavage by other proteases that may be present in the sample.[13]

-

Cleavage Efficiency: The kinetics of substrate cleavage (kcat/Km) should be favorable to ensure a robust and sensitive assay.

-

Solubility: The peptide should be soluble in the aqueous assay buffer to avoid aggregation and ensure accurate kinetic measurements.

-

Fluorophore and Quencher Placement: Edans and Dabcyl should flank the cleavage site to maximize the change in FRET upon proteolysis.[9]

This compound provides a convenient method for site-specific incorporation of the Edans fluorophore. The aspartic acid side chain offers a stable linkage for the Edans moiety. The Dabcyl quencher is typically incorporated at the N- or C-terminus of the peptide, often via a lysine residue.

| Component | Description | Key Considerations |

| Peptide Sequence | Recognition and cleavage site for the target protease. | Optimize for specificity and cleavage kinetics. |

| Donor Fluorophore | Edans , incorporated via This compound . | Excitation: ~340 nm, Emission: ~490 nm.[14] |

| Acceptor Quencher | Dabcyl . | Broad absorbance spectrum with a maximum around 472 nm, effectively overlapping with Edans' emission.[14] |

| Solubilizing Groups | e.g., charged amino acids. | Enhance solubility in aqueous buffers. |

Experimental Protocol: A General Framework for a Caspase-3 HTS Assay

This protocol provides a template for developing a FRET-based HTS assay for Caspase-3, a key executioner of apoptosis.[15][16]

Reagent Preparation

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.4. Rationale: This buffer composition is optimized for caspase activity and stability.

-

This compound derived Caspase-3 Substrate (e.g., Ac-DEVD-Asp(Edans)-NH2): Reconstitute the lyophilized peptide in DMSO to a stock concentration of 10 mM. Rationale: DMSO is a suitable solvent for most peptides and is compatible with most HTS automation.

-

Dabcyl Quencher-labeled Peptide Fragment (if required for a two-part substrate system): Reconstitute in DMSO.

-

Recombinant Human Caspase-3: Dilute to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the desired assay duration.

-

Test Compounds: Prepare a dilution series of test compounds in DMSO.

-

Positive Control (Inhibitor): A known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) at a concentration known to give >90% inhibition.

-

Negative Control: DMSO vehicle.

Assay Procedure (384-well plate format)

-

Compound Dispensing: Add 1 µL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of a 384-well, low-volume, black microplate. Rationale: Black plates minimize light scatter and autofluorescence, enhancing signal-to-noise.

-

Enzyme Addition: Add 20 µL of diluted Caspase-3 solution to all wells except for the "no enzyme" control wells. To these, add 20 µL of assay buffer.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 20 µL of the Caspase-3 substrate solution to all wells. The final substrate concentration should be at or below the Km value to ensure the assay is sensitive to competitive inhibitors.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 490 nm

-

HTS Assay Workflow

Caption: A typical HTS workflow for a protease assay.

Data Analysis and Assay Validation

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (v) by performing a linear regression of the fluorescence signal over time.

-

Determine Percent Inhibition: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (v_compound - v_no_enzyme) / (v_dmso - v_no_enzyme)) * 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[17] It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]

| Parameter | Description | Acceptance Criteria |

| Z'-factor | A measure of the statistical separation between the positive and negative controls.[17] | ≥ 0.5 |

| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited reaction to the background signal (no enzyme). | ≥ 3 |

| Coefficient of Variation (%CV) | A measure of the variability of the controls. | ≤ 15% |

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or plate material. | Screen compounds for autofluorescence at the assay wavelengths. Use non-binding, black microplates. |

| Low signal-to-background ratio | Inefficient quenching in the intact substrate. Sub-optimal enzyme or substrate concentration. | Synthesize the substrate with optimal linker length between Edans and Dabcyl. Optimize enzyme and substrate concentrations. |

| Non-linear reaction progress curves | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a shorter assay time. Ensure the assay buffer components stabilize the enzyme. |

| Poor Z'-factor | High variability in controls. | Optimize pipetting accuracy and precision. Ensure thorough mixing.[18] |

| False positives (compound interference) | Fluorescent compounds. Compounds that quench Edans fluorescence. | Perform counter-screens to identify interfering compounds. |

Conclusion: A Versatile Tool for Drug Discovery

This compound is an indispensable tool for the development of sensitive and robust FRET-based assays for high-throughput screening of protease inhibitors.[6][7] The principles and protocols outlined in this application note provide a solid foundation for researchers to design, optimize, and validate HTS assays for a wide range of proteases, thereby accelerating the discovery of novel therapeutics. The adaptability of the Edans/Dabcyl FRET pair, coupled with the precision of solid-phase peptide synthesis, ensures that this methodology will remain a cornerstone of protease research and drug development for the foreseeable future.[9]

References

-

Soils Lab. SOP: Protease (casein) assay. (2021). [Link]

-

Analytical Chemistry. Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. [Link]

-

LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL. (2025). [Link]

-

Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. [Link]

-

ResearchGate. The construction and optimization of the FRET-based MMP-9 activity.... [Link]

-

National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. (2012). [Link]

-

Sigma-Aldrich. Assay Procedure for Protease. [Link]

-

The American Association of Immunologists. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry. [Link]

-

National Center for Biotechnology Information. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. [Link]

-

High-Throughput Screening Center. Introduction. [Link]

-

Theranostics. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins. [Link]

-

Click Chemistry Tools. Applications of Dabcyl Acid: From Protease Substrates to Nucleic Acid Probes. (2026). [Link]

-

National Center for Biotechnology Information. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. [Link]

-

National Center for Biotechnology Information. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. [Link]

-

National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. [Link]

-

IntechOpen. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual. [Link]

-

MDPI. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

-

ResearchGate. The FRET based assays for detection of caspase-3 activity according to.... [Link]

-

ResearchGate. What is the best and most simple protease enzyme assay protocol?. (2014). [Link]

-

PubMed. One-step synthesis of site-specific antibody-drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. [Link]

-

AnaSpec. FRET Peptides | Custom peptide Synthesis. [Link]

-

National Center for Biotechnology Information. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. [Link]

-

Eurogentec. MMP assays – activity measurement. [Link]

-

National Center for Biotechnology Information. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. [Link]

-

Merck Millipore. Protease Assay Kit Cat. No. 539125. [Link]

-

Royal Society of Chemistry. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. [Link]

-

ResearchGate. (PDF) Principles of Resonance Energy Transfer. (2025). [Link]

-

MDPI. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. [Link]

-

National Center for Biotechnology Information. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. [Link]

-

National Center for Biotechnology Information. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

-

National Center for Biotechnology Information. A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1. [Link]

-

Bio-protocol. HTS Assay Validation. [Link]

-

Technology Networks. A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. [Link]

-

U.S. Food and Drug Administration. Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. (2018). [Link]

-

ResearchGate. (PDF) Real-Time Visualization of Caspase-3 Activation by Fluorescence Resonance Energy Transfer (FRET). (2025). [Link]

-

Teledyne Photometrics. Förster Resonance Energy Transfer (FRET). [Link]

-

PNAS. A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. [Link]

Sources

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials | FDA [fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound *CAS 182253-73-2* | AAT Bioquest [aatbio.com]

- 7. chempep.com [chempep.com]

- 8. AAT Bioquest this compound 1 g | Sigma-Aldrich [sigmaaldrich.com]

- 9. lifetein.com [lifetein.com]

- 10. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 12. nbinno.com [nbinno.com]

- 13. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note: Fmoc-Asp(Edans)-OH in Protease Inhibitor Discovery

High-Throughput Screening (HTS) & Kinetic Profiling of Proteolytic Enzymes

Executive Summary

This guide details the application of Fmoc-Asp(Edans)-OH (CAS: 182253-73-2) in the design and synthesis of FRET (Förster Resonance Energy Transfer) substrates. Unlike N-terminal fluorophores, this amino acid derivative allows for the site-specific incorporation of the Edans fluorophore within the peptide backbone. This capability is critical for mapping protease specificity at P' positions (downstream of the scissile bond) and developing robust HTS assays for viral and metabolic proteases (e.g., HIV-1 Protease, SARS-CoV-2 Mpro, Cathepsins).

Scientific Principles & Mechanism[1]

2.1 The FRET Mechanism

The assay relies on the distance-dependent energy transfer between a donor fluorophore (Edans ) and a non-fluorescent dark quencher (Dabcyl ).

-

Intact Substrate: When the peptide is intact, Edans and Dabcyl are within the Förster radius (

Å). Excitation of Edans at 336 nm results in non-radiative energy transfer to Dabcyl (Absorbance -

Cleaved Product: Proteolytic hydrolysis breaks the peptide backbone, separating the donor and quencher. This disruption restores Edans fluorescence (

nm), yielding a signal directly proportional to enzyme activity.

2.2 Advantages of this compound

Standard FRET peptides often place the fluorophore at the N-terminus. However, using This compound allows the fluorophore to be placed at an internal position (e.g., P2', P3').

-

Precision: Allows the preservation of native N-terminal residues essential for enzyme recognition.

-

Solubility: The sulfonate group on Edans enhances the water solubility of hydrophobic inhibitor sequences.

Figure 1: Mechanism of Action. Proteolytic cleavage separates the Edans donor from the Dabcyl quencher, disrupting FRET and generating a quantifiable fluorescent signal.

Chemical & Physical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | Fmoc-L-aspartic acid |

| CAS Number | 182253-73-2 |

| Molecular Weight | 603.65 g/mol |

| Excitation / Emission | |

| Quencher Partner | Dabcyl (via Fmoc-Lys(Dabcyl)-OH or Dabcyl-acid) |

| Solubility | Soluble in DMF, DMSO.[1] Slightly soluble in water. |

| Sensitivity | Light sensitive (Store at -20°C, protected from light) |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a FRET peptide with the sequence: Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Asp(Edans)-OH (HIV-1 Protease Substrate variant).

Reagents:

-

Resin: Rink Amide MBHA or Wang Resin (0.5 mmol/g loading).

-

Coupling: HBTU/HOBt or DIC/Oxyma; DIPEA (Base).

-

Cleavage: 95% TFA, 2.5% TIS, 2.5%

.[4]

Step-by-Step Methodology:

-

Resin Swelling: Swell 200 mg resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (

min). Wash -

Coupling this compound:

-

Note: Edans is bulky. Use only 3-fold excess (vs. standard 5-fold) to conserve reagent, but extend coupling time to 2 hours.

-

Dissolve this compound in DMF. Add HBTU (0.95 eq) and DIPEA (2 eq).

-

Kaiser Test: Verify coupling efficiency (Blue = Incomplete, Yellow = Complete).

-

-

Chain Elongation: Sequentially couple remaining amino acids (Val, Ile, Pro, Tyr, Asn, Gln, Ser).

-

N-Terminal Quencher: Remove final Fmoc. Couple Dabcyl-GABA-OH (or Dabcyl acid) to the N-terminus.

-

Cleavage & Work-up:

-

Wash resin with DCM and dry under nitrogen.

-

Add Cleavage Cocktail (TFA/TIS/

) for 2-3 hours. Edans is stable in TFA. -

Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

-

-

Purification: HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).

-

Validation: Verify Mass via ESI-MS (Target MW).

-

Protocol 2: Enzymatic Assay & HTS Setup

Objective: Determine the

Equipment: Fluorescence Microplate Reader (e.g., Tecan, BMG Labtech) capable of Ex 340nm / Em 490nm.

Reagents:

-

Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (Specific to HIV Protease; adjust pH for other enzymes).

-

Substrate Stock: 1 mM in DMSO.

-

Enzyme: Recombinant Protease (titrated to linear range).

Workflow:

-

Substrate Optimization (

Determination):-

Prepare serial dilutions of the FRET substrate (0 - 100

M). -

Add Enzyme (fixed concentration, e.g., 20 nM).

-

Measure Initial Velocity (

) over 10 minutes. -

Fit data to Michaelis-Menten equation to find

. -

Operational Standard: For inhibition assays, use Substrate Concentration

.

-

-

Inhibitor Screening (

):-

Plate Map:

-

Blank: Buffer + Substrate (No Enzyme).

-

Negative Control (0% Inhibition): Enzyme + Substrate + DMSO.

-

Test Wells: Enzyme + Substrate + Inhibitor (Serial Dilution).

-

-

Reaction:

-

Add 10

L Inhibitor (in assay buffer/DMSO). -

Add 20

L Enzyme. Incubate 10 min at 37°C. -

Add 20

L Substrate (Start Reaction).

-

-

Detection: Monitor fluorescence (Ex 340 / Em 490) every 30 seconds for 20 minutes.

-

Data Analysis & Validation

6.1 Calculating Z-Factor (Assay Quality)

To validate the assay for High-Throughput Screening, calculate the Z' factor using the Positive (Enzyme + Substrate) and Negative (Substrate only) controls.

[5]-

Interpretation:

6.2 Inner Filter Effect (IFE) Correction

Critical Troubleshooting: At high concentrations (

-

Correction: Measure absorbance of the mixture at 340 nm and 490 nm.

-

Formula:

Figure 2: Drug Discovery Workflow. From molecular design using this compound to final hit validation.

References

-

Matayoshi, E. D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958.

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

-

Sigma-Aldrich. "this compound Product Specification."

-

AnaSpec. "FRET Peptides and Protease Assays Technical Note."

Sources

- 1. This compound | 182253-73-2 [sigmaaldrich.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. rna.uzh.ch [rna.uzh.ch]

- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-Asp(Edans)-OH Coupling

Introduction: The Challenge of the Bulky Fluorophore

Fmoc-Asp(Edans)-OH is a specialized building block used primarily to introduce the Edans fluorophore (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) into peptide backbones, typically as a FRET donor paired with a Dabcyl quencher.[1]

While invaluable for protease assays, this residue presents unique synthetic challenges. The Edans moiety is sterically demanding and hydrophobic, leading to two primary failure modes:

-

Incomplete Coupling: The bulky side chain hinders the activation and approach of the amino acid to the resin-bound amine.

-

Post-Coupling Aggregation: The aromatic naphthalene ring promotes

stacking, causing on-resin aggregation that makes the subsequent deprotection and coupling steps difficult.

This guide moves beyond standard protocols to provide an optimized, self-validating workflow.

Module 1: Pre-Coupling Checklist (Critical Setup)

Before initiating the synthesis, verify the following parameters to prevent "silent" failures (where chemistry looks correct but yield is low).

| Parameter | Recommendation | Scientific Rationale |

| Solvent Choice | NMP (N-methyl-2-pyrrolidone) or DMF + 10% DMSO | Edans is hydrophobic. Standard DMF often fails to fully solvate the naphthalene ring, leading to micro-precipitation within the resin pores. |

| Resin Loading | Low Loading (< 0.4 mmol/g) | High loading density forces bulky Edans groups into close proximity, increasing steric clash and aggregation. |

| Light Protection | Amber Vials / Foil Wrap | Edans is a fluorophore. Ambient light exposure during the 2–4 hour coupling can cause photo-bleaching, reducing the sensitivity of your final FRET assay. |

| Reagent Prep | Dissolve immediately before use | Do not store this compound in solution. It is prone to slow decarboxylation or hydrolysis if left in wet solvents. |

Module 2: Optimized Coupling Protocol

This protocol uses HATU/HOAt for maximum activation speed to overcome steric hindrance, balanced with base control to prevent racemization.

Step 1: Resin Preparation

Ensure the preceding amino acid is fully deprotected.

-

Validation: Perform a Kaiser Test (ninhydrin). It must be Dark Blue . If it is faint blue, repeat deprotection (20% piperidine/DMF) for 10 mins.

Step 2: Activation (The "Pre-Activation" Method)

-

Stoichiometry: Use 2.5 - 3.0 equivalents of this compound relative to resin loading. (Standard is 5 eq, but cost usually dictates 2-3 eq).

-

Activator: 2.5 eq HATU (or HBTU if HATU is unavailable) + 2.5 eq HOAt.

-

Base: 5.0 eq DIPEA (Diisopropylethylamine).

-

Procedure: Dissolve Amino Acid and HATU/HOAt in NMP. Add DIPEA. Shake for 30 seconds (color should turn yellow/orange). Do not pre-activate longer than 2 minutes to avoid epimerization.

Step 3: Coupling Reaction

-

Add the pre-activated mixture to the resin.

-

Time: 2 to 4 hours at Room Temperature.

-

Note: Do not use microwave heating above 50°C for Edans, as high energy can degrade the fluorophore linkage.

Step 4: Post-Coupling Validation

-

Wash resin 3x with NMP, 3x with DCM.

-

Validation: Perform a Kaiser Test.

-

Result: Must be Yellow/Colorless .

-

Troubleshooting: If slightly blue, do NOT proceed. Perform a second coupling (Re-couple) using fresh reagents for 1 hour.

-

Step 5: The "Difficult" Deprotection (Crucial)

The bulky Edans group shields the Fmoc group of the Asp(Edans) residue, making the next deprotection slow.

-

Standard: 20% Piperidine in DMF (2 x 10 min).

-

Optimized: 20% Piperidine + 5% DBU in DMF (2 x 5 min). DBU is a stronger base and penetrates steric bulk better.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision points where Edans synthesis differs from standard SPPS.

Caption: Workflow highlighting the requirement for NMP solvation and DBU-assisted deprotection to overcome the steric shielding of the Edans group.

Module 4: Troubleshooting & FAQs

Q1: I see a peak at [M-18] in my Mass Spec. Is this Aspartimide?

Analysis: While Aspartimide (loss of H2O, -18 Da) is common with Asp(OtBu), it is unlikely to originate from the Asp(Edans) residue itself. The Edans group is attached via a stable amide bond, not an ester. Root Cause: If you see M-18, check other Asp residues in your sequence (e.g., Asp(OtBu)-Gly motifs). Solution: If the sequence contains other Asp residues, add 0.1 M HOBt to your piperidine deprotection solution throughout the synthesis to suppress base-catalyzed ring closure [1].

Q2: The coupling after Asp(Edans) is failing (Deletion Sequence).

Analysis: This is the most common failure. The Edans group acts like an umbrella, physically blocking the N-terminus after the Fmoc is removed. Solution:

-